molecular formula C22H21NO5 B3001745 2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one CAS No. 938037-88-8

2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one

Cat. No. B3001745
CAS RN: 938037-88-8
M. Wt: 379.412
InChI Key: DKCJWGAJWOHCRW-UHFFFAOYSA-N
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Description

The compound 2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one is a chromene derivative, which is a class of organic compounds with diverse biological activities. Chromene derivatives are known for their potential pharmacological properties, including anti-tumor activities. Although the specific compound is not directly described in the provided papers, insights can be drawn from similar compounds to infer its characteristics.

Synthesis Analysis

The synthesis of chromene derivatives often involves cyclization reactions and the formation of the chromene core. For instance, the paper titled "3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d]pyrimidine: An Efficient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents" describes the synthesis of various heterocycles from a chromeno[2,3-d]pyrimidine intermediate . This suggests that similar synthetic strategies could be employed for the synthesis of 2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one, utilizing appropriate precursors and reagents to introduce the methoxyethylamino and methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene moiety, which can adopt various conformations. For example, the crystal structure of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, reveals a coplanar arrangement of the atoms in the pyran ring, which is a common feature in chromenes . This planarity could influence the electronic distribution and reactivity of the molecule. The methoxyphenyl ring in the compound of interest is likely to be orthogonal to the chromene moiety, similar to the structure observed in "Crystal structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one" .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including interactions with reagents to form heterocyclic compounds. The paper on triazines and triazepines demonstrates the reactivity of a chromeno[2,3-d]pyrimidine derivative with different reagents to yield a variety of products, including triazines and Schiff bases . This indicates that the compound may also be amenable to reactions with hydrazonyl halides, phenacyl bromide, and other reagents to form novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of methoxy and amino groups can affect the solubility, melting point, and stability of the compound. Intermolecular hydrogen bonding, as observed in the crystal structure of related compounds, can also impact the compound's properties . The planarity of the chromene core and the orientation of substituents can influence the molecule's ability to participate in π-π interactions and hydrogen bonding, which are important for its crystalline state and interactions with biological targets.

properties

IUPAC Name

2-(2-methoxyethylamino)-3-(4-methoxyphenyl)-6-methylfuro[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-13-5-4-6-16-19(13)28-22(24)18-17(14-7-9-15(26-3)10-8-14)21(27-20(16)18)23-11-12-25-2/h4-10,23H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCJWGAJWOHCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=C(C=C4)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one

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